molecular formula C14H12N2O5S B1401592 2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid CAS No. 68645-45-4

2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid

Cat. No. B1401592
CAS RN: 68645-45-4
M. Wt: 320.32 g/mol
InChI Key: VVHZWOZTIIKKRH-OQLLNIDSSA-N
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Description

This would involve identifying the compound’s chemical structure, functional groups, and possibly its role or occurrence in nature or in specific chemical reactions.



Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the molecular structure and confirm the identity of the compound.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in different chemical reactions, its stability, and any notable reaction mechanisms.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties (UV-Vis, IR, NMR, etc.).


Scientific Research Applications

Organocatalyst in Synthesis

2-Hydroxy-5-sulfobenzoic acid, a related compound, has been used as an efficient organocatalyst in the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones. This process utilizes solvent-free reaction conditions and offers advantages like convenience, cost-effectiveness, and no use of hazardous organic solvents (Kiyani et al., 2015).

Study of Tissue Sulfhydryl Groups

In the study of tissue sulfhydryl groups, a water-soluble aromatic disulfide derivative has been synthesized and shown to be useful. This provides insights into the biological applications of similar sulfonic acid derivatives (Ellman, 1959).

Supramolecular Coordination Polymers

Multifunctional 2-amino-5-sulfobenzoic acid exhibits roles in constructing supramolecular coordination polymers. These polymers feature hydrogen-bond donors and acceptors, resulting in high-dimensional supramolecular networks (Li & Zhang, 2018).

Structural Chemistry

The structural chemistry of organotin carboxylates has been explored with compounds like 2-sulfobenzoic acid. These studies have implications for understanding the interaction between organometallic compounds and sulfonic acids (Ng, Das, & Tiekink, 1991).

Proton Conductivity

2-Sulfobenzoic acid trihydrate's proton conductivity has been studied in relation to environmental humidity and temperature. This highlights its potential application in fields like material science and electrochemistry (Pisareva et al., 2013).

Ion Chromatographic Separation

o-Sulfobenzoic acid has been evaluated as an eluent in ion chromatographic separations. It shows efficacy in separating a range of inorganic and organic anions (Vautour, Mehra, & Mallet, 1990).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. Safety data sheets (SDS) would be a key resource for this information.


Future Directions

This would involve discussing potential applications of the compound, areas for further research, and any modifications that could be made to improve its properties or efficacy.


Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

2-[(2E)-2-benzylidenehydrazinyl]-5-sulfobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c17-14(18)12-8-11(22(19,20)21)6-7-13(12)16-15-9-10-4-2-1-3-5-10/h1-9,16H,(H,17,18)(H,19,20,21)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHZWOZTIIKKRH-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=C(C=C(C=C2)S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855828
Record name 2-[(2E)-2-Benzylidenehydrazinyl]-5-sulfobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid

CAS RN

68645-45-4
Record name 2-[(2E)-2-Benzylidenehydrazinyl]-5-sulfobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[2-(phenylmethylene)hydrazinyl]-5-sulfo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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